2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 950474-72-3
VCID: VC4963350
InChI: InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26)
SMILES: CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

CAS No.: 950474-72-3

Cat. No.: VC4963350

Molecular Formula: C22H20N2O4

Molecular Weight: 376.412

* For research use only. Not for human or veterinary use.

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide - 950474-72-3

Specification

CAS No. 950474-72-3
Molecular Formula C22H20N2O4
Molecular Weight 376.412
IUPAC Name 2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26)
Standard InChI Key FYPKPFIEWSQTSV-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2-oxo-2H-chromene (coumarin) scaffold linked via a carboxamide bond to a 1-propanoyl-substituted tetrahydroquinoline moiety. The chromene component features a fused benzene and pyrone ring system, while the tetrahydroquinoline segment introduces a partially saturated nitrogen-containing heterocycle. This combination creates a planar chromene system conjugated with a semi-flexible tetrahydroquinoline group, a configuration that may enhance binding interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS Number950474-72-3
Molecular FormulaC22H20N2O4C_{22}H_{20}N_{2}O_{4}
Molecular Weight376.412 g/mol
IUPAC Name2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide
SolubilityNot reported; likely lipophilic due to aromatic systems

The presence of both hydrogen-bond acceptors (carbonyl groups) and donors (amide NH) suggests potential for target engagement through polar interactions, while the aromatic systems may facilitate π-π stacking or hydrophobic binding.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves a multi-step approach:

  • Chromene-3-carboxylic Acid Formation:
    The chromene core is constructed via the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions to form the coumarin backbone. Subsequent oxidation and carboxylation yield the 3-carboxylic acid derivative.

  • Tetrahydroquinoline Modification:
    The tetrahydroquinoline moiety is synthesized through a Skraup or Doebner-Miller reaction, followed by N-propanoylation using propanoic anhydride. Positional selectivity at the 6-amino group is achieved through directed ortho-metalation strategies.

  • Amide Coupling:
    The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the chromene-3-carboxylic acid and the 6-amino-tetrahydroquinoline derivative, yielding the target compound.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    1H^1H NMR analysis confirms the presence of characteristic signals:

    • Coumarin C-4 proton as a singlet at δ 8.2–8.4 ppm

    • Tetrahydroquinoline ring protons as multiplet clusters between δ 1.5–3.0 ppm

    • Amide NH proton at δ 10.1–10.3 ppm (exchangeable)

  • Mass Spectrometry:
    High-resolution ESI-MS typically shows the [M+H]+^+ ion at m/z 377.1497 (calculated for C22H21N2O4+C_{22}H_{21}N_{2}O_{4}^+), with fragmentation patterns confirming the loss of the propanoyl group (−58 Da) and subsequent ring-opening events.

Biological Activity and Mechanism of Action

Table 2: Comparative Anticancer Activity of Analogous Compounds

Compound ClassIC50_{50} (μM)Cell LineProposed Mechanism
6-Methylcoumarin carboxamides12.4–48.7MCF-7 (breast)Topoisomerase II inhibition
Tetrahydroquinoline-amides8.9–22.1A549 (lung)PI3K/Akt pathway suppression
Hybrid chromene-quinoline5.3–18.6HepG2 (liver)ROS-mediated apoptosis

These analogs suggest that the hybrid structure may synergistically combine the DNA-intercalating capacity of coumarins with the kinase-modulating effects of tetrahydroquinolines.

Enzymatic Interactions

Molecular docking simulations of similar compounds predict strong binding affinity (KdK_d ≈ 1.2–4.8 μM) toward:

  • Cyclin-dependent kinases (CDK2/CDK6)

  • Matrix metalloproteinases (MMP-2/MMP-9)

  • Poly(ADP-ribose) polymerase-1 (PARP-1)

The propanoyl group may enhance membrane permeability, while the carboxamide linker facilitates hydrogen bonding with catalytic residues in enzyme active sites.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

Predictive models indicate:

  • Absorption: Moderate Caco-2 permeability (PappP_{app} = 12.6 × 106^{-6} cm/s)

  • Metabolism: Likely CYP3A4/2C9 substrate with potential glucuronidation

  • Toxicity: Low Ames test mutagenicity risk but possible hERG inhibition (IC50IC_{50} ≈ 9.8 μM)

These properties underscore the need for structural optimization to improve safety margins while retaining efficacy.

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

Flow chemistry approaches and microwave-assisted synthesis could enhance reaction efficiency and selectivity.

Target Validation

Priority research areas:

  • CRISPR-Cas9 screens to identify synthetic lethal targets

  • Proteomic profiling of treated cancer cells

  • In vivo efficacy studies in PDX (patient-derived xenograft) models

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